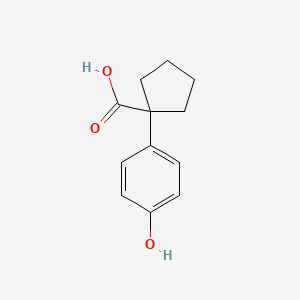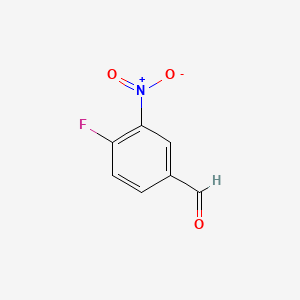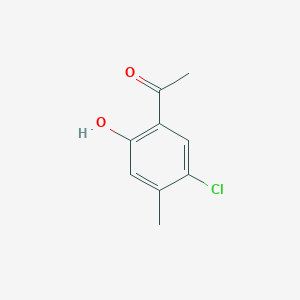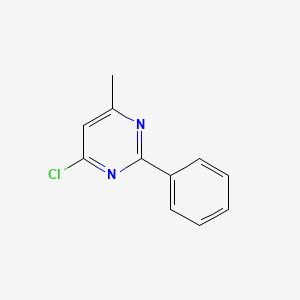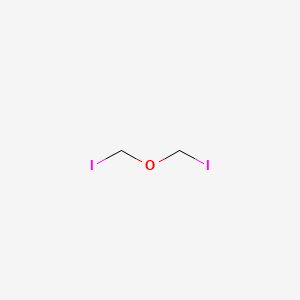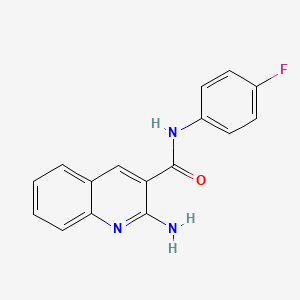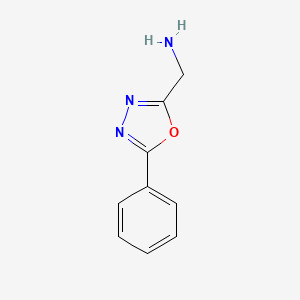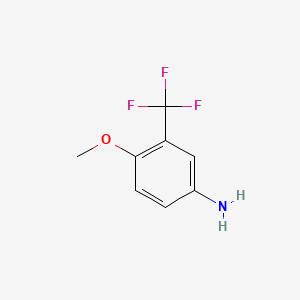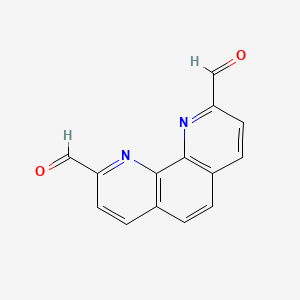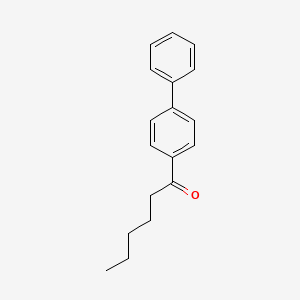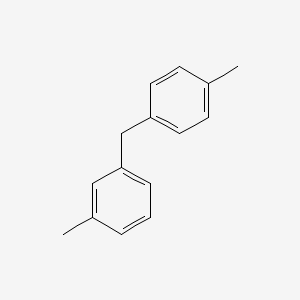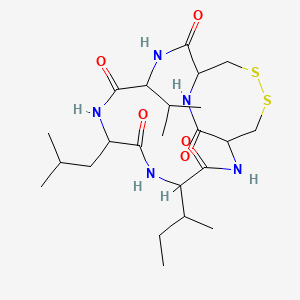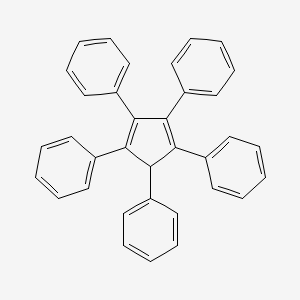
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
説明
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is an organochemical compound . It has a molecular formula of C35H26 . The compound is also known by other names such as Pentaphenylcyclopentadiene and Cyclopenta-1,3-diene-1,2,3,4,5-pentaylpentabenzene .
Molecular Structure Analysis
The molecular weight of 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is 446.6 g/mol . Its structure includes a cyclopentadiene ring with five phenyl groups attached to it . The InChI key for this compound is YGLVWOUNCXBPJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.6 g/mol . It has a computed XLogP3-AA value of 8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 5 .科学的研究の応用
Coordination Chemistry
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene (PPCP) demonstrates significant applications in coordination chemistry. Its structural rigidity and steric saturation contribute to distinct structural and geometric properties in its complexes. This differentiates its chemistry from the parent cyclopentadiene, making it valuable in studying coordination and general chemistry of such systems (Field, Lindall, Masters, & Clentsmith, 2011).
Optical Waveguide Properties
PPCP has shown promise in the field of optical waveguides. Its single-crystalline microrods prepared via a simple solution process can absorb and propagate photoluminescence emissions efficiently. This indicates potential applications in low optical loss and feasible signal transfer in optical technologies (Xiao, Peng, Wang, Wu, Liu, & Pan, 2016).
Electrochemical Applications
The electrochemical behavior of PPCP and its derivatives has been explored, particularly in low-temperature conditions. Understanding its reducibility and the resulting anionic and radical forms opens avenues for applications in electrochemical processes and reactions (Farnia, Marcuzzi, & Sandonà, 1999).
Synthesis and Characterization
PPCP's role in the synthesis of various compounds, including its reactions with acyl chlorides, has been studied. This research contributes to a deeper understanding of the synthesis and characterization of cyclopentadiene derivatives, which can be leveraged in developing new synthetic methods (Schumann, Kucht, & Kucht, 1992).
Polymerization and Material Science
PPCP is also significant in material science, particularly in polymerization processes. For example, its derivatives have been used in the polymerization of 3-methyl-1,3-pentadiene, yielding crystalline polymers. These applications highlight PPCP’s potential in the development of new materials with specific properties (Ricci, Leone, Boglia, Bertini, Boccia, & Zetta, 2009).
Catalysis
In catalysis, PPCP derivatives have been employed as ligands in various reactions. This includes its use in the trimerisation of ethylene to 1-hexene using a chromium-based catalyst system. Such applications demonstrate PPCP’s versatility in catalysis, enabling the efficient production of valuable industrial chemicals (Mahomed, Bollmann, Dixon, Gokul, Griesel, Grove, Hess, Maumela, & Pepler, 2003).
将来の方向性
The compound has been used in the preparation of monodisperse and highly fluorescent silica nanoparticles . It has also been used as a dopant for poly (3-alkylthiophene) diodes to enhance their electroluminescence efficiency . These applications suggest potential future directions in the fields of nanotechnology and electronics .
特性
IUPAC Name |
(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLVWOUNCXBPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348319 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
CAS RN |
2519-10-0 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



